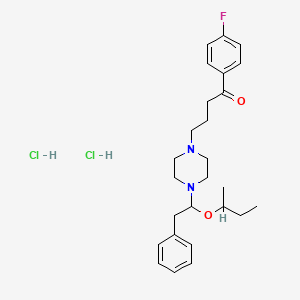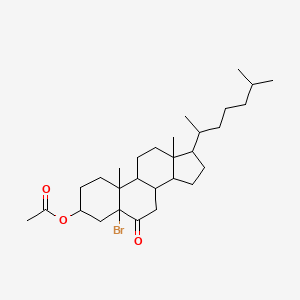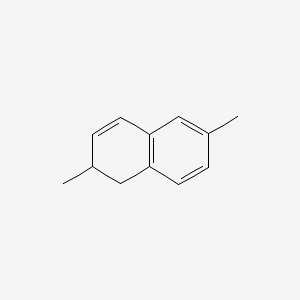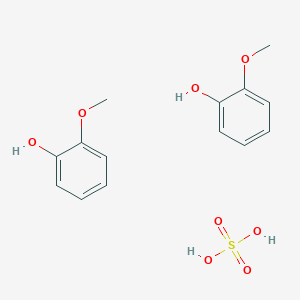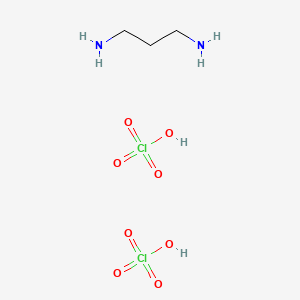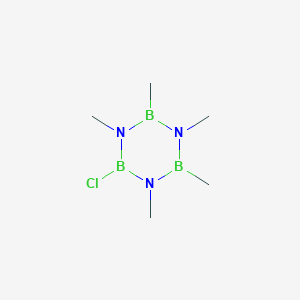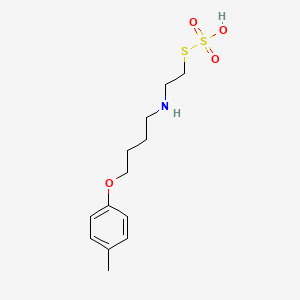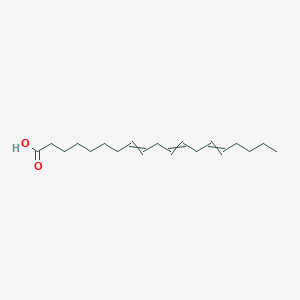
Nonadeca-8,11,14-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonadeca-8,11,14-trienoic acid is a polyunsaturated fatty acid with a 19-carbon chain and three double bonds located at the 8th, 11th, and 14th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonadeca-8,11,14-trienoic acid can be synthesized through the carboxylation of the Grignard derivative of all-cis-1-bromo-7,10,13-nonadecatriene. The product is then purified as a methyl ester by column and thin-layer chromatography over silver nitrate and saponified .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Nonadeca-8,11,14-trienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction typically involves reagents like potassium permanganate or ozone.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Halogenation reactions can be carried out using halogens like bromine or chlorine.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields saturated fatty acids.
Substitution: Results in halogenated derivatives of the original compound.
Scientific Research Applications
Nonadeca-8,11,14-trienoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bio-based lubricants and surfactants
Mechanism of Action
Nonadeca-8,11,14-trienoic acid exerts its effects primarily through its role as a precursor in the synthesis of bioactive lipids. These lipids, such as prostaglandins and leukotrienes, are involved in various physiological processes, including inflammation and immune response . The compound interacts with specific enzymes and receptors, modulating pathways that influence cellular functions.
Comparison with Similar Compounds
Eicosa-8,11,14-trienoic acid: A 20-carbon analog with similar double bond positions.
Etheroleic acid: A divinyl ether fatty acid with a similar structure but an oxygen atom replacing a methylene group.
Uniqueness: Nonadeca-8,11,14-trienoic acid is unique due to its specific carbon chain length and double bond configuration, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
17711-18-1 |
|---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
nonadeca-8,11,14-trienoic acid |
InChI |
InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h5-6,8-9,11-12H,2-4,7,10,13-18H2,1H3,(H,20,21) |
InChI Key |
AUUTXYHFDNASDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCC=CCC=CCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


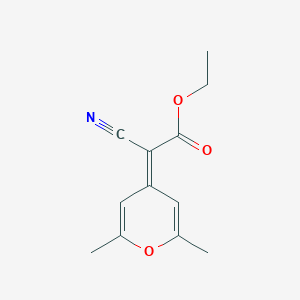
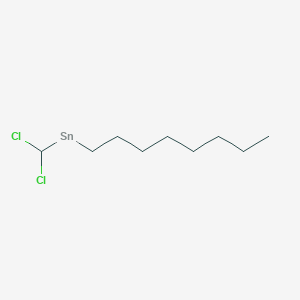
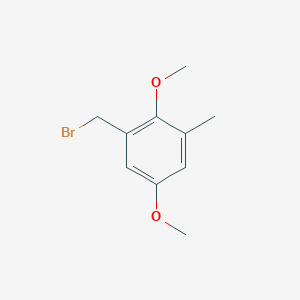
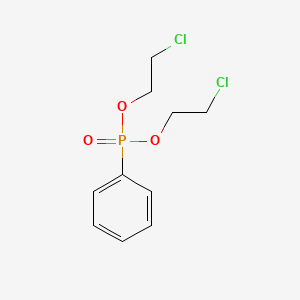
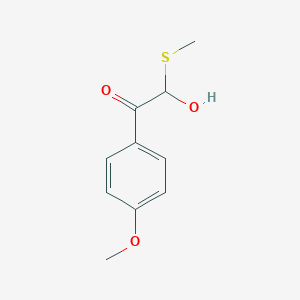
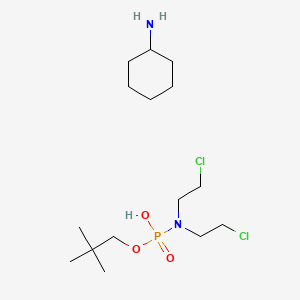
![S-[2-(Ethylsulfanyl)ethyl] O-hexyl methylphosphonothioate](/img/structure/B14711691.png)
